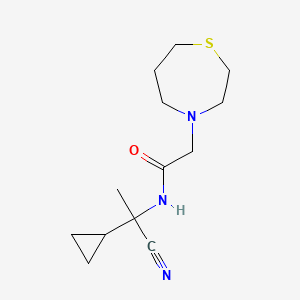
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide, also known as CT1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CT1 is a cyclic amide that contains a thiazepane ring and a cyano group, which makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has also been found to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and differentiation. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In the brain, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that promotes the survival and growth of neurons. N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of synaptic plasticity and memory formation. In cancer cells, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been found to induce apoptosis and to inhibit cell proliferation by modulating various signaling pathways. In immune cells, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to modulate the activity of various cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has some limitations for lab experiments, including its relatively low potency and selectivity for certain targets. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide may have off-target effects that need to be carefully evaluated in further studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide. One potential direction is to optimize the synthesis method to improve the potency and selectivity of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide for certain targets. Another direction is to investigate the potential therapeutic applications of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide and to identify its potential off-target effects. Overall, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide involves the reaction of 2-(1,4-thiazepan-4-yl)acetic acid with 1-cyano-1-cyclopropane carboxylic acid ethyl ester in the presence of a coupling reagent. The resulting intermediate is then treated with ammonia to yield N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been found to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide has been shown to modulate the immune response and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(10-14,11-3-4-11)15-12(17)9-16-5-2-7-18-8-6-16/h11H,2-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYQAZEQVILMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

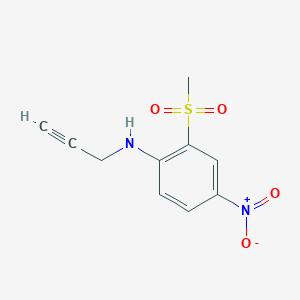
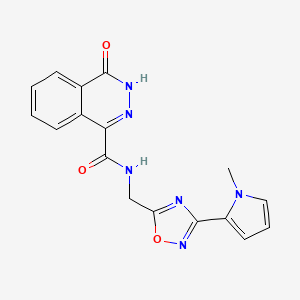
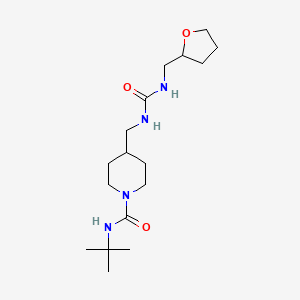
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)
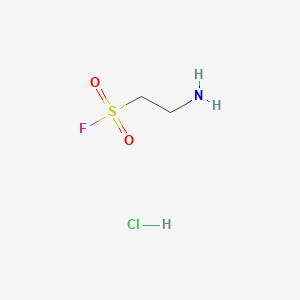


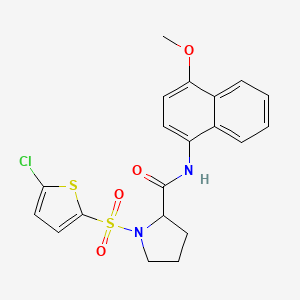

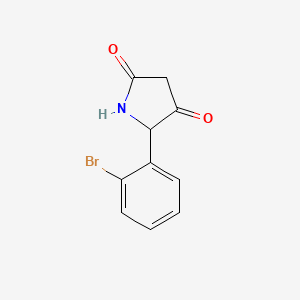
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)
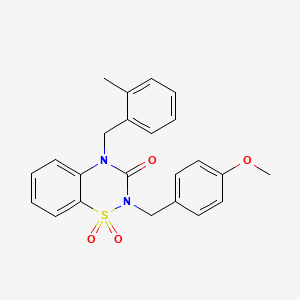
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)